![molecular formula C12H9N3S B8637434 4-(Phenylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 736142-84-0](/img/structure/B8637434.png)

4-(Phenylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

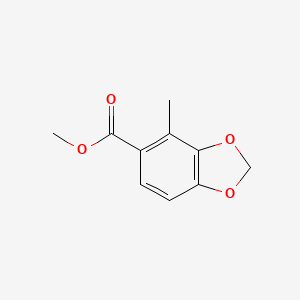

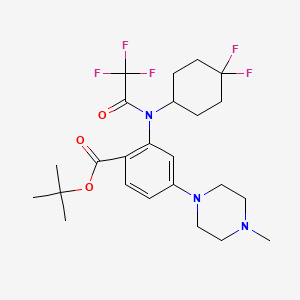

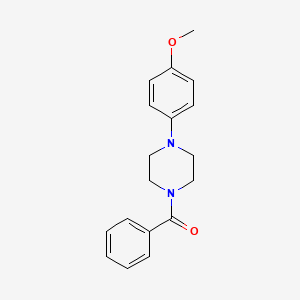

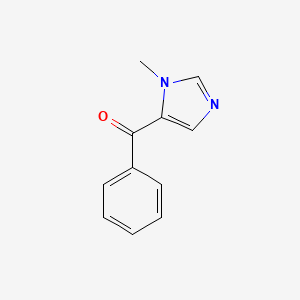

Le 4-Phénylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine est un composé hétérocyclique qui a suscité un intérêt considérable dans les domaines de la chimie médicinale et de la pharmacologie. Ce composé est caractérisé par un noyau pyrrolo[2,3-d]pyrimidine avec un groupe phénylsulfanyl attaché en position 4. Sa structure unique lui permet d'interagir avec diverses cibles biologiques, ce qui en fait une molécule précieuse pour la découverte et le développement de médicaments .

Méthodes De Préparation

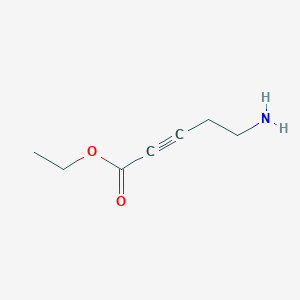

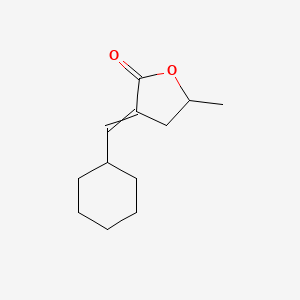

Voies de synthèse et conditions réactionnelles : La synthèse du 4-Phénylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine implique généralement la condensation d'un précurseur de pyrrolo[2,3-d]pyrimidine avec un réactif phénylsulfanyl. Une méthode courante implique l'utilisation de 4-chloro-7H-pyrrolo[2,3-d]pyrimidine comme matière première, qui subit une substitution nucléophile avec le thiophénol pour donner le produit souhaité .

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Cela inclut l'utilisation de réactifs de chloration non phosphorés pour éviter la génération de déchets contenant du phosphore . De plus, la réaction peut être réalisée dans des solvants aprotiques sous des conditions contrôlées de température et de pression pour maximiser l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions : Le 4-Phénylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe phénylsulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Le cycle pyrimidine peut être réduit dans des conditions spécifiques pour donner des dérivés dihydropyrimidine.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier en position 4.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des nucléophiles comme le thiophénol ou les amines peuvent être utilisés en milieu basique.

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés dihydropyrimidine.

Substitution : Divers dérivés substitués de pyrrolo[2,3-d]pyrimidine.

4. Applications de la recherche scientifique

Chimie : Il sert de brique de base pour la synthèse de composés hétérocycliques plus complexes.

Médecine : Il a été étudié pour ses propriétés anti-inflammatoires, anticancéreuses et antimicrobiennes.

5. Mécanisme d'action

Le mécanisme d'action du 4-Phénylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine implique son interaction avec des cibles moléculaires spécifiques, telles que les kinases et les récepteurs. Par exemple, il a été démontré qu'il inhibe la kinase du récepteur du facteur de croissance épidermique et l'aurora kinase A, qui sont impliquées dans la prolifération cellulaire et la croissance tumorale . Le composé se lie aux sites actifs de ces enzymes, bloquant leur activité et exerçant ainsi ses effets thérapeutiques .

Composés similaires :

4-Aminopyrrolo[2,3-d]pyrimidine : Connu pour son activité antituberculeuse.

Dérivés de 7H-pyrrolo[2,3-d]pyridine : Inhibiteurs puissants de la kinase d'adhésion focale.

Unicité : Le 4-Phénylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine se distingue par sa double activité inhibitrice contre la kinase du récepteur du facteur de croissance épidermique et l'aurora kinase A, ce qui n'est pas couramment observé dans des composés similaires . Cette double activité fournit un effet synergique, ce qui en fait un candidat prometteur pour le traitement des cancers qui présentent une résistance aux thérapies à cible unique .

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Mécanisme D'action

The mechanism of action of 4-Phenylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and receptors. For example, it has been shown to inhibit epidermal growth factor receptor kinase and aurora kinase A, which are involved in cell proliferation and tumor growth . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.

7H-Pyrrolo[2,3-d]pyridine derivatives: Potent inhibitors of focal adhesion kinase.

Uniqueness: 4-Phenylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its dual inhibitory activity against epidermal growth factor receptor kinase and aurora kinase A, which is not commonly observed in similar compounds . This dual activity provides a synergistic effect, making it a promising candidate for the treatment of cancers that exhibit resistance to single-target therapies .

Propriétés

Numéro CAS |

736142-84-0 |

|---|---|

Formule moléculaire |

C12H9N3S |

Poids moléculaire |

227.29 g/mol |

Nom IUPAC |

4-phenylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine |

InChI |

InChI=1S/C12H9N3S/c1-2-4-9(5-3-1)16-12-10-6-7-13-11(10)14-8-15-12/h1-8H,(H,13,14,15) |

Clé InChI |

TUBUPSQEQADRHY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)SC2=NC=NC3=C2C=CN3 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-(2-hydroxypropan-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B8637391.png)

![Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate](/img/structure/B8637397.png)

![4-[(3-nitro-phenyl)-acetyl]-morpholine](/img/structure/B8637414.png)